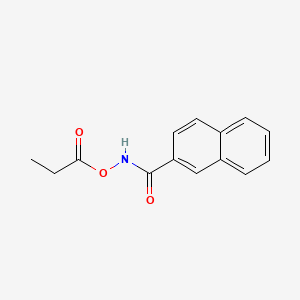![molecular formula C26H21NO2 B14450575 2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate CAS No. 73282-84-5](/img/structure/B14450575.png)
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate is an organic compound that features a pyrene moiety linked to an ethyl ester group, which is further substituted with a methyl(phenyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate typically involves the esterification of pyrene-1-carboxylic acid with 2-[Methyl(phenyl)amino]ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Applications De Recherche Scientifique
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the pyrene moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate depends on its application. In biological systems, the compound may interact with cellular components through its pyrene moiety, which can intercalate into DNA or interact with proteins. The amino group can form hydrogen bonds or electrostatic interactions with biological targets, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[Methyl(phenyl)amino]ethyl pyrene-1-carboxylate: Unique due to the combination of pyrene and aminoethyl ester functionalities.
Pyrene-1-carboxylic acid: Lacks the aminoethyl ester group, limiting its applications in certain fields.
2-[Methyl(phenyl)amino]ethanol: Lacks the pyrene moiety, reducing its potential as a fluorescent probe or electronic material.
Uniqueness
The uniqueness of this compound lies in its structural combination of a pyrene moiety with an aminoethyl ester group, providing a versatile platform for various applications in research and industry.
Propriétés
Numéro CAS |
73282-84-5 |
|---|---|
Formule moléculaire |
C26H21NO2 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-(N-methylanilino)ethyl pyrene-1-carboxylate |
InChI |
InChI=1S/C26H21NO2/c1-27(21-8-3-2-4-9-21)16-17-29-26(28)23-15-13-20-11-10-18-6-5-7-19-12-14-22(23)25(20)24(18)19/h2-15H,16-17H2,1H3 |
Clé InChI |
DUUIWHQMZWTKJR-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



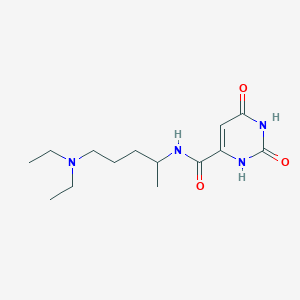
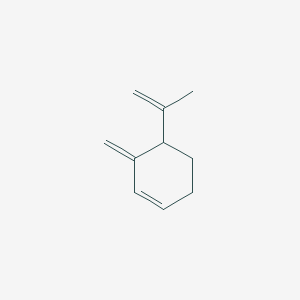
![N-[3-(Dioctadecylamino)propyl]-2-methylprop-2-enamide](/img/structure/B14450507.png)
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
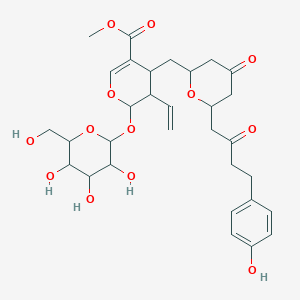
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
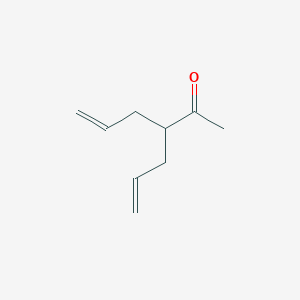
![2-Diazonio-1-[(1S,6R)-6-(methoxycarbonyl)cyclohex-3-en-1-yl]ethen-1-olate](/img/structure/B14450535.png)
![Silane, [3-[(1,1-dimethylethyl)dimethylsilyl]-1-propynyl]trimethyl-](/img/structure/B14450540.png)
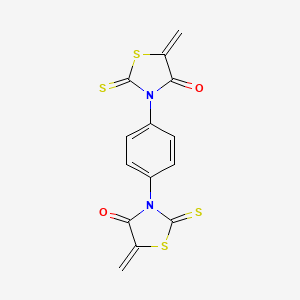
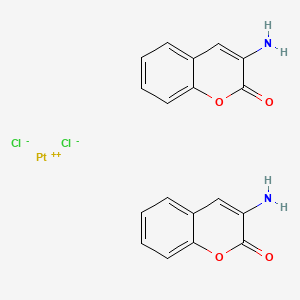
![4-Methoxy-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14450546.png)
